3-cyclobutylbenzaldehyde
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Overview
Description
3-Cyclobutylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₂O It is a benzaldehyde derivative where a cyclobutyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclobutylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the reduction of 3-cyclobutylbenzonitrile using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding benzylamine, which is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Cyclobutylbenzoic acid.
Reduction: 3-Cyclobutylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
3-Cyclobutylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclobutylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes and proteins, forming covalent bonds with nucleophilic residues such as cysteine or lysine. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
3-Cyclobutylbenzaldehyde can be compared with other benzaldehyde derivatives such as:
Benzaldehyde: The simplest form with no substituents on the benzene ring.
4-Methylbenzaldehyde: Contains a methyl group at the para position.
3-Phenylpropionaldehyde: Contains a phenyl group attached to a propionaldehyde moiety.
The uniqueness of this compound lies in the presence of the cyclobutyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
1432621-69-6 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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